
N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide, also known as CMMDA, is a synthetic compound that has been extensively studied for its biological activities. This compound belongs to the class of amides and has been found to exhibit a wide range of pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. This compound also acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. This leads to its anxiolytic and sedative effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. This compound has been found to enhance the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It also increases the levels of acetylcholine, which is an important neurotransmitter involved in cognitive function.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide has several advantages for lab experiments. It is a synthetic compound, which makes it easy to obtain and purify. It has been extensively studied and has a well-established pharmacological profile. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which makes it difficult to administer to animals. It also has a short half-life, which requires frequent dosing.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide. One area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the study of the molecular targets of this compound. It is important to understand the exact mechanism of action of this compound to develop more effective drugs. The study of this compound in human clinical trials is also an important area of research. It is important to determine the safety and efficacy of this compound in humans before it can be used as a drug.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide involves the reaction of 3-chloro-4-methoxybenzoyl chloride with 2,2-diphenylacetamide in the presence of an organic base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure this compound. The yield of the synthesis is around 70-80%.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2,2-diphenylacetamide has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess anticonvulsant, anxiolytic, and sedative properties. This compound has been tested on various animal models such as mice, rats, and rabbits, and has shown promising results in all of them.
properties
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-21-14-8-7-11(9-15(14)22-2)16(20)19-18-10-12-5-3-4-6-13(12)17/h3-10H,1-2H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABFFBSPWWMCLB-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

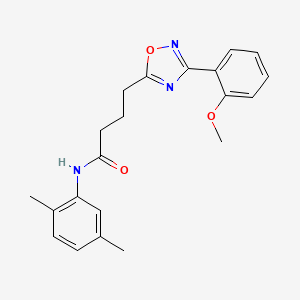

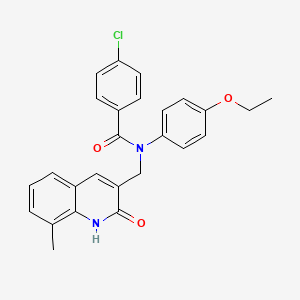
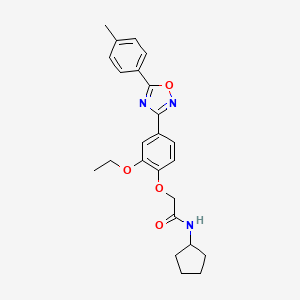
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)


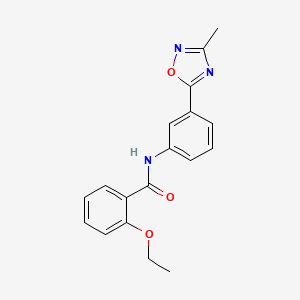

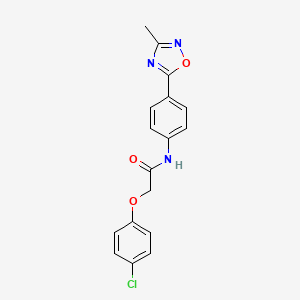



![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)